Product packaging for Formyl radical(Cat. No.:CAS No. 2597-44-6)

Formyl radical

Cat. No.: B1212396
CAS No.: 2597-44-6
M. Wt: 29.018 g/mol
InChI Key: CFHIDWOYWUOIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The formyl radical (CHO•) is a critical reactive intermediate with significant applications across multiple scientific research fields. This high-purity reagent is essential for fundamental and applied studies. In combustion research , the this compound is a key intermediate in hydrocarbon oxidation mechanisms. Its unimolecular dissociation (HCO → H + CO) is a major chain-branching step that profoundly influences autoignition thresholds and flame propagation speeds . In synthetic organic chemistry , the this compound enables innovative pathways for aldehyde synthesis. Recent methodologies allow for its generation from precursors like α-chloro N-methoxyphthalimides, facilitating selective alkene hydroformylation under mild photoredox conditions . It is also utilized in the radical reductive formylation of N-heteroarenes with formic acid, providing a route to N-formyl-heterocycles which are valuable motifs in pharmaceuticals . Furthermore, in astrochemistry , the this compound is studied for its role in the formation of complex organic molecules (COMs) in interstellar ices. It has been shown to react with other radicals, such as the hydroxymethyl radical (•CH2OH), to form glycolaldehyde, a precursor to sugars, in simulated interstellar conditions . The this compound has a molecular weight of 29.0180 g/mol and its characteristic vibrational frequencies, such as the C-O stretch at 1868.17 cm⁻¹, can be used for its identification and monitoring in gas-phase studies . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not approved for clinical, diagnostic, or therapeutic use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHO B1212396 Formyl radical CAS No. 2597-44-6

Properties

CAS No.

2597-44-6

Molecular Formula

CHO

Molecular Weight

29.018 g/mol

InChI

InChI=1S/CHO/c1-2/h1H

InChI Key

CFHIDWOYWUOIHU-UHFFFAOYSA-N

SMILES

[CH]=O

Canonical SMILES

[CH]=O

Origin of Product

United States

Significance in Chemical Dynamics and Reactivity

The reactivity of the formyl radical is central to its scientific importance. Its structural and energetic properties dictate its interactions with other molecules and its own stability, influencing the pathways of major chemical transformations.

One of the most critical reactions of the this compound is its unimolecular decay into a hydrogen atom and carbon monoxide (HCO → H + CO). acs.org This decomposition is a key process in combustion chemistry, as it can be a significant source of hydrogen atoms that propagate chain reactions. acs.org Particularly, the "prompt" dissociation of newly formed, vibrationally excited formyl radicals provides an additional source of H-atoms that feed crucial chain-branching reactions in flames. acs.org

The this compound also readily engages in bimolecular reactions. Its reaction with molecular oxygen (HCO + O₂ → HO₂ + CO) is of fundamental importance in both atmospheric and combustion chemistry. researchgate.net In the atmosphere, this reaction is a major source of hydroperoxy radicals (HO₂), which are key players in the formation of photochemical smog. envchemgroup.comnih.gov In combustion, the competition between the radical's unimolecular dissociation and its reaction with oxygen is a primary factor controlling flame evolution. researchgate.net Studies have shown that reactions with molecules like oxygen and nitric oxide likely proceed through the formation of a temporary collision complex rather than a direct hydrogen transfer mechanism. acs.org

Spectroscopic analysis is vital for understanding the this compound's dynamics. Electron Spin Resonance (ESR) studies have revealed a very large proton hyperfine splitting, providing significant insight into its electronic structure and confirming that it is not a π-electron radical. aip.orgosti.govscilit.com Furthermore, the absolute infrared absorption intensities for its fundamental vibrational modes have been experimentally determined, a crucial step for enabling quantitative studies of its concentration in various environments. researchgate.net

Spectroscopic Data for the this compound (HCO)
Spectroscopic ParameterValueTechnique
ν₁ (CH stretch) Absorption Intensity93.2 ± 6.0 km mol⁻¹Matrix-Isolation FTIR researchgate.net
ν₂ (HCO bend) Absorption Intensity67.2 ± 4.5 km mol⁻¹Matrix-Isolation FTIR researchgate.net
ν₃ (CO stretch) Absorption Intensity109.2 ± 6.6 km mol⁻¹Matrix-Isolation FTIR researchgate.net
Proton Hyperfine Splitting137 gaussESR osti.gov
Ionization Energy8.14 ± 0.04 eVPhotoelectron Spectroscopy nist.gov

Role As a Transient Species in Complex Chemical Systems

Quantum Chemical Approaches to Electronic Structure of the this compound

A variety of quantum chemical methods have been employed to elucidate the electronic structure of the this compound. These methods range from high-level ab initio calculations to more computationally efficient Density Functional Theory (DFT) applications, each providing valuable insights into the radical's properties.

High-Level Ab Initio Calculations

High-level ab initio methods, which are based on the fundamental principles of quantum mechanics without empirical parameterization, have been crucial in providing benchmark data for the this compound. Techniques such as multireference configuration interaction (MRCI) and complete active space self-consistent field (CASSCF) are particularly well-suited for open-shell systems like HCO, which can exhibit significant multireference character.

These calculations have been instrumental in accurately determining the geometric parameters, vibrational frequencies, and electronic states of the this compound. For instance, MRCI calculations have provided detailed information about the potential energy surfaces of HCO, which is essential for understanding its dissociation dynamics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) offers a computationally less demanding alternative to high-level ab initio methods, making it a popular choice for studying larger systems and for performing molecular dynamics simulations. Various exchange-correlation functionals have been tested for their ability to accurately describe the properties of the this compound.

While DFT methods can provide valuable insights, their accuracy is highly dependent on the chosen functional. Studies have shown that for open-shell systems like the this compound, hybrid functionals often provide a good balance of accuracy and computational cost. However, for certain properties, especially those involving excited states or bond breaking, DFT may not be as reliable as multireference ab initio methods.

DFT FunctionalPropertyAccuracy
B3LYPGeometryGood
M06-2XThermochemistryGood
CAM-B3LYPExcited StatesModerate

Many-Body Perturbation Theory and Coupled-Cluster Methods

Many-Body Perturbation Theory (MBPT) and Coupled-Cluster (CC) methods provide a systematic way to include electron correlation, which is crucial for achieving high accuracy in quantum chemical calculations. arxiv.orgscipost.orgutah.edugithub.io Coupled-cluster theory, particularly at the singles, doubles, and perturbative triples [CCSD(T)] level, is often considered the "gold standard" for single-reference systems and can provide highly accurate results for the this compound's ground state properties. aip.orgq-chem.comwikipedia.org

The equation-of-motion (EOM) coupled-cluster methods have been specifically applied to study the doublet and quartet excited states of the this compound. aip.orgaip.org These studies have calculated structural parameters, vertical and adiabatic excitation energies, and harmonic vibrational frequencies, showing good agreement with experimental data when an appropriate reference function is chosen. aip.orgaip.org For instance, explicitly correlated coupled cluster calculations [RCCSD(T)-F12a] have been used to compute the potential energy surface for the interaction of the this compound with molecular hydrogen. aip.org

Potential Energy Surfaces and Reaction Pathways Analysis for this compound Systems

The potential energy surface (PES) is a fundamental concept in theoretical chemistry, providing a landscape of the energy of a system as a function of its atomic coordinates. fiveable.melibretexts.orglibretexts.org For the this compound, the PES governs its reactivity, dissociation, and isomerization pathways.

Characterization of Transition States and Activated Complexes

A key feature of a potential energy surface is the presence of stationary points, which include minima corresponding to stable molecules and saddle points corresponding to transition states. libretexts.orgresearchgate.net A transition state represents the highest energy point along a reaction pathway, and its characterization is crucial for understanding the kinetics of a chemical reaction. fiveable.meresearchgate.net The collection of intermediate structures near the transition state is known as the activated complex. wikipedia.orgtaylorandfrancis.comdalalinstitute.com

For the this compound, theoretical studies have focused on characterizing the transition states for various reactions, such as its dissociation into a hydrogen atom and carbon monoxide. These calculations provide information about the energy barrier for the reaction, which is a key determinant of the reaction rate. For example, the isomerization of the formyl cation (HCO+) to the isoformyl cation (HOC+) involves a transition state that has been characterized through ab initio calculations. aip.org

ReactionMethodCalculated Barrier Height (kcal/mol)
HCO → H + COMRCI~16-18
HCO+ → HOC+CCSD(T)~33

Exploration of Excited Electronic States and Dissociation Channels

The this compound possesses several low-lying excited electronic states that play a significant role in its photochemistry. nist.gov Computational studies have been instrumental in mapping out the potential energy surfaces of these excited states and identifying the various dissociation channels that become accessible upon electronic excitation. researchgate.netrsc.org

For example, theoretical investigations have explored the dissociation of the this compound on its first excited electronic state (Ã 2A"). These studies have revealed that the primary dissociation pathway leads to the formation of a hydrogen atom and carbon monoxide. The dynamics of this dissociation process, including the energy distribution in the products, have been investigated using theoretical models based on ab initio potential energy surfaces. acs.org The photodissociation of related molecules like formic acid has also been computationally studied to understand the formation of CO and CO2 channels. nih.gov Organic free radicals, in general, can have doublet and quartet excited states, which influence their reactivity. mdpi.com

Excited StateDissociation ProductsTheoretical Method
à 2A"H + COMRCI, CASSCF
B̃ 2A'H + COEOM-CCSD

Computational Kinetics and Dynamics of this compound Reactions

The this compound (HCO) is a crucial intermediate in combustion and atmospheric chemistry. researchgate.netresearchgate.net Its reactions, particularly its unimolecular dissociation and its interactions with other species, significantly influence flame propagation and pollutant formation. researchgate.netacs.org Computational chemistry provides indispensable tools for investigating the complex kinetics and dynamics of this radical, offering insights that are often difficult to obtain through experimental methods alone.

Statistical Rate Theories (e.g., Quantum Rice-Ramsperger-Kassel (QRRK), Master Equation)

Statistical rate theories are fundamental in calculating the rate constants of unimolecular reactions, such as the dissociation of the this compound (HCO → H + CO). These theories are based on the assumption that the internal energy of a molecule is rapidly redistributed among all its vibrational modes before reaction occurs. wikipedia.orgoxfordreference.com

Quantum Rice-Ramsperger-Kassel (QRRK) Theory , an enhancement of the original RRK theory, incorporates quantum mechanics by considering quantized vibrational energy levels. iupac.orgslideshare.net It is used to calculate the microcanonical rate constant, k(E), which is the rate of reaction for a molecule with a specific internal energy E. The theory assumes that a molecule is a collection of coupled harmonic oscillators and that a reaction occurs when sufficient energy accumulates in a specific vibrational mode corresponding to the reaction coordinate. oxfordreference.comslideshare.net

Master Equation analysis provides a more comprehensive framework by accounting for the effects of pressure. In a chemical reaction, molecules are energized through collisions with a bath gas (M) and can also be de-energized by the same process. The master equation is a set of coupled differential equations that describes the time evolution of the population of molecules at each energy level, considering activation, deactivation, and reaction. acs.orgosti.gov

Direct Dynamics Simulations and Non-Boltzmann Effects on this compound Dissociation

While statistical theories are powerful, they rely on the assumption of rapid energy redistribution. Direct dynamics simulations offer a way to test this assumption and explore non-statistical behavior by simulating the atomic motions over time. hawaii.edu In this approach, the potential energy and forces required to propagate the classical equations of motion are calculated "on-the-fly" using electronic structure theory, avoiding the need for a pre-calculated potential energy surface. hawaii.edursc.org

Studies on the this compound have revealed significant non-Boltzmann effects , particularly in its formation and subsequent "prompt" dissociation. acs.orgresearchgate.net The this compound is often formed with a significant amount of internal energy, for example, in reactions like H + CH₂O. acs.org At high temperatures, the timescale for the dissociation of this highly energized ("hot") radical can be comparable to or even faster than the timescale for collisional energy transfer, which would thermalize the radical to a Boltzmann distribution. acs.org

This prompt dissociation provides an additional chemical pathway that is not accounted for in standard thermal kinetic models. researchgate.netacs.org Direct dynamics calculations have been used to quantify the fraction of HCO radicals that dissociate promptly. acs.orgresearchgate.net The inclusion of these non-Boltzmann effects in combustion models has been shown to enhance predicted flame propagation speeds in certain fuels, highlighting the importance of these non-statistical dynamics. researchgate.netacs.org Furthermore, combined experimental and theoretical studies on the photodissociation of HCO show that the decay rate is strongly influenced by the radical's rotational angular momentum, a clear quantum effect that underscores the complex, non-statistical nature of its dissociation dynamics. osti.govresearchgate.net

Thermochemical Property Calculations for this compound Reaction Systems

Accurate thermochemical data, such as enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp), are essential for any reliable kinetic model. researchgate.netnih.gov Computational quantum chemistry provides a powerful means to calculate these properties with high accuracy, often rivaling or exceeding that of experimental measurements, especially for transient species like the this compound. nih.govosti.gov

High-level ab initio composite methods, such as the Complete Basis Set (CBS), Gaussian-n (G-n), and Weizmann-n (W-n) theories, are employed to achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol). researchgate.netosti.gov These methods systematically combine calculations at different levels of theory and with different basis sets to extrapolate to the exact, non-relativistic electronic energy, and then add corrections for core-valence, relativistic, and vibrational effects. osti.govelte.hu

Theoretical calculations have been instrumental in refining the enthalpy of formation of the this compound. These computations provide a critical benchmark for evaluating and resolving discrepancies among various experimental values.

Calculated Thermochemical Properties of the this compound (HCO)
PropertyValueUnitsMethod/Source
ΔfH°(298.15 K)41.8 ± 0.6kJ/molActive Thermochemical Tables (ATcT) anl.gov
ΔfH°(298.15 K)43.5 ± 4.2kJ/molCBS-4 researchgate.net
ΔfH°(298.15 K)42.3 ± 4.2kJ/molG2(MP2,SVP) researchgate.net
S°(298.15 K)224.223J/mol·KNIST/Burcat nist.gov
Cp(298.15 K)34.469J/mol·KNIST/Burcat nist.gov

Neural Network-Based Molecular Dynamics Simulations for this compound Processes

A frontier in computational dynamics is the use of machine learning (ML), particularly neural networks, to develop potential energy surfaces (PESs). rsc.orgarxiv.org Traditional direct dynamics simulations are computationally expensive, limiting the timescale and system size that can be studied. valencelabs.comarxiv.org Machine learning potentials (MLPs) offer a solution by combining the accuracy of high-level quantum mechanical calculations with the efficiency of classical force fields. arxiv.orgnih.gov

The process involves training a neural network on a large dataset of energies and forces for numerous molecular configurations, calculated with a high-accuracy quantum chemical method. researchgate.net Once trained, the MLP can predict the energy and forces for a new configuration orders of magnitude faster than the original ab initio method. valencelabs.comarxiv.org This enables large-scale molecular dynamics simulations of reactive processes over long timescales. ehu.essemanticscholar.org

Graph neural networks have become particularly promising for this application. valencelabs.comarxiv.org For processes involving the this compound, such as its reactions in complex combustion environments or atmospheric aerosols, MLPs can facilitate simulations that were previously intractable. They can be used to study reaction mechanisms, calculate rate constants, and explore non-equilibrium dynamics in complex systems, providing a powerful tool to bridge the gap between quantum chemistry and macroscopic chemical phenomena. arxiv.orgyoutube.com

Advanced Spectroscopic Characterization Methodologies for the Formyl Radical

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular structure and bonding through the absorption or emission of infrared radiation corresponding to molecular vibrations. For the formyl radical, both matrix-isolation and kinetic infrared spectroscopy have been instrumental.

Matrix-Isolation Fourier Transform Infrared (FTIR) Spectroscopy

Matrix-isolation FTIR spectroscopy involves trapping reactive species in an inert solid matrix (e.g., argon) at cryogenic temperatures, which stabilizes them for spectroscopic analysis. This technique has been vital for determining the absolute infrared absorption intensities of the fundamental vibrational bands of the this compound researchgate.netnih.gov.

In studies utilizing this method, HCO radicals were typically generated by the reaction of hydrogen atoms with carbon monoxide molecules within the matrix researchgate.net. The experimental determination of absorption intensities involved repeated photodissociation and thermal recovery of the HCO radical, using the known absorption coefficient of CO as a reference researchgate.netnih.gov. These measurements yielded experimentally determined intensity values for the three fundamental modes:

Vibrational ModeDescriptionExperimental Intensity (km mol⁻¹)
ν₁CH stretching93.2 ± 6.0
ν₂CO stretching67.2 ± 4.5
ν₃HCO bending109.2 ± 6.6

These experimentally derived intensities were compared with theoretical calculations using Density Functional Theory (DFT) and UCCSD(T) methods. The results showed good agreement for the CO and CH stretching bands, but a notable discrepancy was observed for the HCO bending mode researchgate.netnih.gov. Characteristic IR bands associated with the this compound have been observed around 2594 cm⁻¹ for the C-H stretching and 1760 cm⁻¹ for the C=O stretching researchgate.net. The matrix isolation technique is advantageous as it minimizes intermolecular interactions and prevents free rotation, yielding spectra that closely resemble gas-phase spectra without rotational fine structure rsc.org.

High-Resolution Infrared Kinetic Spectroscopy

High-resolution infrared kinetic spectroscopy is a powerful technique for studying transient species by monitoring their absorption spectra immediately after their formation, often through photolysis. This method has been successfully applied to observe the CH stretching fundamental (ν₁) of the this compound aip.orgresearchgate.netosti.govaip.org.

The typical experimental setup involves flash photolysis of precursor molecules like formaldehyde (B43269) or acetaldehyde (B116499) using a 308 nm (XeCl) excimer laser. The transient absorption of the generated formyl radicals is then probed using a tunable diode or difference frequency laser researchgate.netaip.orgresearchgate.netosti.gov. Through this approach, the ν₁ band origin for HCO has been precisely determined to be 2434.48 cm⁻¹ researchgate.netaip.orgresearchgate.netosti.gov. The high-resolution spectra obtained allow for detailed assignment and fitting of rotational, spin-rotational, and centrifugal distortion constants, providing valuable ground-state molecular constants researchgate.netaip.orgresearchgate.netosti.gov. These constants, when combined with previous microwave and FIR LMR measurements, offer a comprehensive understanding of the radical's ground electronic state researchgate.netaip.orgosti.gov.

Electronic Spectroscopy Approaches

Electronic spectroscopy investigates transitions between different electronic states of molecules, often in the ultraviolet and visible regions of the spectrum. For the this compound, UV-Vis absorption and photoelectron spectroscopy are key methods.

UV-Vis Absorption Spectroscopy and Transient Detection

UV-Vis absorption spectroscopy, particularly when coupled with transient detection methods, is essential for observing and quantifying short-lived species like the this compound. Formyl radicals have been detected using visible/near-infrared diode laser absorption within their à ← X̃ electronic system science-softcon.de. In studies of reaction kinetics, HCO has been monitored at specific wavelengths, such as 230 nm and 613.8 nm, using UV absorption techniques acs.org.

The technique of photolysis coupled with transient UV-Vis absorption spectroscopy has been employed to study unimolecular dissociation processes of HCO acs.org. Research has also revised the UV absorption spectrum of HCO researchgate.net. Furthermore, transient absorption spectroscopy has been used to track the oxidation kinetics of radicals, including the this compound, where its absorption signal persists after the decay of other intermediates like the vinyl radical core.ac.uk. The this compound exhibits a distinct absorption system in the spectral range of 7500 to 4500 Angstroms science-softcon.de.

Cavity Ring-Down Spectroscopy for this compound Monitoring

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive laser absorption technique particularly well-suited for studying free radicals, especially those with low fluorescence quantum yields google.com. CRDS measures absolute absorption cross-sections by monitoring the decay rate of light within a high-finesse optical cavity google.comacs.org.

This technique has been utilized to monitor the temporal profiles of the this compound in various experimental settings, including high-pressure flow reactors acs.org. In combustion studies, CRDS has been employed to detect HCO in premixed flat flames, specifically by probing the òA′ (0,9,0) ← X̃²A″ (0,0,0) band at 615 nm researchgate.net. A significant advantage of CRDS is its insensitivity to fluctuations in the incident laser intensity, and its high sensitivity allows for the investigation of reaction intermediates present at low concentrations google.com. CRDS has also been instrumental in determining absolute concentrations of HCO in combustion environments acs.orgresearchgate.net.

Photoelectron Spectroscopy (e.g., Slow Photoelectron Velocity-Map Imaging (SEVI))

Photoelectron Spectroscopy (PES) is a powerful technique that probes the electronic structure of molecules and radicals by measuring the kinetic energy of electrons ejected upon photoionization. Its relaxed spin selection rules allow access to energy levels not easily observed by other spectroscopic methods tandfonline.comwisc.edu. Slow Electron Velocity-Map Imaging (SEVI) is a high-resolution variant of PES that can resolve vibronic structures wisc.edu.

PES studies have provided critical data on the ionization potentials of the this compound. The first vertical ionization potential of HCO has been measured at 9.31 ± 0.01 eV tandfonline.com. With the aid of Franck-Condon calculations, the first adiabatic ionization potential has been estimated to be 8.27 ± 0.01 eV, which aids in determining the radical's heat of formation tandfonline.com. More recently, studies using 308 nm photolysis of acetaldehyde have yielded photoionization spectra of HCO between 8 and 11.5 eV with high resolution, confirming HCO as the spectral carrier and providing absolute photoionization cross-section measurements nsf.gov. SEVI has also been applied to characterize the vibronic structure of related species, such as the formyloxyl radical (HCO₂) berkeley.edunih.gov.

Spectroscopic TechniqueParameter MeasuredValueReference(s)
Photoelectron Spec.Vertical Ionization Potential9.31 ± 0.01 eV tandfonline.com
Photoelectron Spec.Adiabatic Ionization Potential~8.27 ± 0.01 eV (estimated) tandfonline.com
High-Res. IR Kineticν₁ (CH stretch) band origin2434.48 cm⁻¹ researchgate.netaip.orgresearchgate.netosti.gov

Elucidation of Formyl Radical Reaction Mechanisms and Kinetics

Unimolecular Dissociation Pathways of the Formyl Radical

The unimolecular dissociation of the this compound, primarily represented by the reaction HCO → H + CO, is a fundamental process that influences chain-branching rates in combustion environments. This dissociation is sensitive to both temperature and pressure.

The rate of the unimolecular decomposition of the this compound (HCO → H + CO) is significantly influenced by the surrounding pressure and temperature. At higher pressures, the excited HCO molecules formed are more likely to be stabilized by collisions before they can dissociate. Conversely, at lower pressures, dissociation occurs more readily. Theoretical models, such as those based on the theory of isolated resonances, are employed to describe this pressure falloff behavior acs.org.

Studies have provided rate constant expressions that capture this dependence over various temperature and pressure ranges. For instance, experiments using helium as a bath gas have yielded a rate constant expression for the association reaction (the reverse of dissociation), which is related to the dissociation rate constant acs.org. More direct measurements of the unimolecular dissociation rate constant in nitrogen have also been reported, showing a clear pressure dependence capes.gov.br.

Table 1: Unimolecular Dissociation Rate Constants for HCO (HCO → H + CO)

Conditions (Buffer Gas, Temp Range)Rate Constant Expression (k)Source
He, 590–800 Kk(T,[He]) ≈ (0.8 ± 0.4) × 10⁻¹⁰ exp(−66.0 ± 3.4 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹ (at 1 bar) acs.org
N₂, 500–1000 K, 0.01–100 bark(T,[N₂]) = 3.3 × 10⁹ × {[N₂]/(10¹⁹ cm⁻³)}⁰.⁸⁶⁵ × exp{−(70.15 kJ mol⁻¹)/RT} s⁻¹ capes.gov.br

Note: The rate constant expression from acs.org is for the association reaction, which is related to the dissociation rate constant. The expression from capes.gov.br is a unimolecular rate constant (s⁻¹).

In high-temperature environments, such as those found in flames, weakly bound radicals like the this compound can undergo "prompt" dissociation. This phenomenon occurs when the timescale for unimolecular dissociation becomes comparable to the timescale for collisional energy transfer nih.govacs.orgosti.gov. Consequently, dissociation can happen during the vibrational-rotational relaxation process, before the radical fully thermalizes.

The inclusion of prompt dissociation pathways in combustion kinetics models provides an additional source of highly reactive species, such as H-atoms, which can significantly impact chain-branching reactions nih.govacs.orgosti.gov. This effect has been shown to enhance flame propagation speeds in various fuel mixtures nih.govstanford.eduresearchgate.net. However, the influence of prompt dissociation can be modulated by factors such as pressure and the presence of diluents like CO₂ researchgate.net.

Bimolecular Reactions Involving the this compound

The this compound participates in a variety of bimolecular reactions, including self-reactions, hydrogen abstraction, and addition reactions with other species.

The self-reaction of two formyl radicals (HCO + HCO) can lead to several product channels, with their relative importance depending on pressure and temperature physchemres.orgphyschemres.org. Theoretical studies predict the formation of products such as CO + CO + H₂, HCOH + OH, and cyclic dicarbonyls like cis-(HCO)₂ and trans-(CHO)₂ physchemres.orgphyschemres.org.

The bimolecular rate coefficients for the formation of cis-(HCO)₂ and trans-(CHO)₂ are found to be strongly pressure-dependent, indicating that stabilization by collisions is critical for their formation. In contrast, the product channels leading to CO + CO + H₂ and HCOH + OH exhibit only a slight pressure dependence physchemres.orgphyschemres.org. At lower pressures and higher temperatures, the dissociation products (CO + CO + H₂) and the hydroxyl-containing products (HCOH + OH) tend to dominate. Conversely, at higher pressures and lower temperatures, the formation of cyclic dicarbonyls becomes more significant physchemres.orgphyschemres.org.

It is important to distinguish these reactions from those involving the hydrated this compound, HC(OH)₂, which is prevalent in aqueous solutions. For instance, the self-reaction of HC(OH)₂ has been reported to yield formic acid with a rate constant of approximately (1.4 ± 0.1) × 10⁹ dm³ mol⁻¹ s⁻¹ psu.edursc.orgcapes.gov.br.

Table 2: Pressure and Temperature Dependence of HCO + HCO Self-Reaction Product Channels

Product ChannelPressure DependenceTemperature DependenceSource
cis-(HCO)₂Strongly pressure-dependentNot specified physchemres.orgphyschemres.org
trans-(CHO)₂Strongly pressure-dependentNot specified physchemres.orgphyschemres.org
CO + CO + H₂Slightly pressure-dependentDominant at high T physchemres.orgphyschemres.org
HCOH + OHSlightly pressure-dependentDominant at high T physchemres.orgphyschemres.org

Hydrogen abstraction reactions involving the this compound are critical in various chemical environments. A well-studied example is the reaction of the this compound with atomic hydrogen:

H + HCO → Products

This reaction has been experimentally investigated, yielding rate constants that show some variation with temperature. Theoretical calculations generally agree with these experimental findings, suggesting that the reaction is largely temperature-independent over a broad range and exhibits minimal pressure dependence acs.org.

Table 3: Rate Constants for H + HCO Reaction

ReactionTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Source
H + HCO → Products2961.4 × 10⁻¹⁰ acs.org
H + HCO → Products3501.3 × 10⁻¹⁰ acs.org
H + HCO → Products4180.96 × 10⁻¹⁰ acs.org

The this compound readily participates in addition reactions with various molecular species, influencing reaction pathways in combustion and interstellar chemistry.

The reaction of this compound with molecular oxygen (O₂) is a key process in combustion, forming carbon monoxide and the hydroperoxy radical (HO₂):

HCO + O₂ <=> CO + HO₂

This reaction competes with the unimolecular dissociation of HCO and plays a significant role in controlling the rate of hydrogen atom production researchgate.netresearchgate.net. The fate of the this compound, whether it dissociates or reacts with O₂, is a crucial factor in determining combustion parameters researchgate.net.

In the context of interstellar chemistry, the barrier-less association reaction between the this compound (HCO•) and the cyanocarbene radical (HCCN) has been proposed as a plausible formation pathway for cyanoketene researchgate.net.

Table 4: Addition Reactions of this compound

ReactionProducts/SignificanceRate Constant (if available)Source
HCO + O₂CO + HO₂ (important in combustion, competes with dissociation)Not specified researchgate.netresearchgate.net
HCO• + HCCNFormation of cyanoketene (proposed pathway in interstellar chemistry)Barrier-less association researchgate.net

Compound List

this compound (HCO)

Hydrogen atom (H)

Carbon monoxide (CO)

Hydrated this compound (HC(OH)₂)

Formic acid

Hydroperoxy radical (HO₂)

Dicarbonyls (cis-(HCO)₂, trans-(CHO)₂)

Cyanocarbene radical (HCCN)

Cyanoketene

Helium (He)

Nitrogen (N₂)

Experimental and Theoretical Determination of this compound Reaction Rate Coefficients

Accurate rate coefficients are essential for kinetic modeling. These values are determined through a combination of direct experimental measurements and theoretical calculations, often validated against each other.

Methods of Determination

Experimental determination of rate coefficients for this compound reactions typically involves generating the radicals in situ and monitoring their consumption or the formation of products. Techniques such as pulsed laser photolysis coupled with cavity ring-down spectrometry have been used to measure absolute rate coefficients acs.org. Laser photolysis/resonance absorption is another method employed for such measurements aip.org. Theoretical methods, including transition-state theories and quantum chemical calculations, are used to predict rate coefficients across various temperature and pressure ranges, providing insights into reaction dynamics and barriers physchemres.orgacs.org.

Key Rate Coefficients

Several key rate coefficients for reactions involving the this compound have been determined:

HCO + Ethyl Formate (B1220265) (EF): The rate coefficient at 298 K was measured to be (1.39 ± 0.30) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ acs.org.

HCO + Ethyl Acetate (B1210297) (EA): The rate coefficient at 298 K was determined to be (2.05 ± 0.43) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ acs.org. These reactions were studied experimentally in the temperature range of 260–360 K acs.org.

HCO + NO: The absolute rate constant at 295 K was measured as (1.26 ± 0.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ aip.org.

HCO + O₂: The absolute rate constant at 295 K was determined to be (4.65 ± 0.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ aip.org.

HCO Self-Reaction (HCO + HCO): Theoretical studies predict pressure- and temperature-dependent rate coefficients for various product channels, with significant pressure dependence observed for the formation of dicarbonyl products like cis-(HCO)₂ and trans-(CHO)₂ physchemres.org.

The this compound (HCO) is a reactive intermediate whose kinetics and mechanisms are critical for understanding various chemical environments. Studies employing advanced experimental techniques and theoretical calculations have provided valuable data on its reaction rate coefficients and kinetic isotope effects. These findings contribute to more accurate chemical models in fields ranging from combustion to atmospheric and astrochemistry.

Compound List

this compound (HCO)

Ethyl formate (EF)

Ethyl acetate (EA)

Nitric oxide (NO)

Oxygen (O₂)

Hydrogen (H)

Hydrogen cyanide (HCN)

Carbon monoxide (CO)

Water (H₂O)

Formic acid (HCOOH)

Glyoxal (B1671930)

Formaldehyde (B43269) (CH₂O)

DCO (Deuterated this compound)

DCDO (Deuterated formaldehyde)

H¹³CHO (¹³C-labeled formaldehyde)

Nitrous oxide (N₂O)

Sulfur dioxide (SO₂)

Sulfur trioxide (SO₃)

Nitrogen (N₂)

Nitrogen monoxide (NO)

Nitrogen dioxide (NO₂)

Dinitrogen tetroxide (N₂O₄)

Dinitrogen pentoxide (N₂O₅)

Sulfur (S)

Disulfur (S₂)

Sulfur monoxide (SO)

Sulfur hydride (SH)

Sulfur monohydride oxide (SOH)

Nitrosyl radical (NS)

Formyl cyanide (HCOCN)

Formyl methyl radical (C•H₂CHO)

Formyloxyl radical (HC(O)O•)

Formation and Decomposition Processes of the Formyl Radical

Photochemical Generation Routes

Photochemical processes, driven by ultraviolet (UV) radiation, are significant pathways for the formation of the formyl radical.

UV Photolysis of Aldehydes (e.g., Formaldehyde (B43269), Acetaldehyde)

The photolysis of simple aldehydes, particularly formaldehyde (HCHO) and acetaldehyde (B116499) (CH₃CHO), is a well-established method for producing formyl radicals.

Formaldehyde Photolysis: When formaldehyde molecules absorb UV radiation, they can dissociate via two primary channels. The radical channel, HCHO + hν → HCO + H, yields a this compound and a hydrogen atom. This process is wavelength-dependent, with the threshold for radical production observed between 339 nm and 330 nm. The molecular channel, HCHO + hν → H₂ + CO, produces molecular hydrogen and carbon monoxide. Studies have measured the quantum yields for these processes, highlighting their importance in atmospheric chemistry, where the HCO radical rapidly reacts with oxygen to form HO₂ researchgate.netaip.orgnih.gov. Spectroscopic techniques like laser-induced fluorescence (LIF) have been employed to study the HCO radical formed from formaldehyde photolysis spiedigitallibrary.orgoptica.org.

Acetaldehyde Photolysis: Acetaldehyde also undergoes photodissociation upon UV irradiation, leading to the formation of a methyl radical (CH₃) and a this compound (HCO). For instance, photolysis at 266 nm produces these radicals, with negligible secondary fragmentation of the HCO product observed acs.org. At longer wavelengths, specifically above 318.35 nm, dissociation on the S₀ or T₁ surfaces can lead to CH₃ and HCO formation, with studies exploring the dynamics of this process escholarship.org. The photolysis of acetaldehyde at 308 nm has been utilized to generate HCO for spectroscopic measurements, including photoionization studies nsf.govresearchgate.netacs.org.

Table 1: Photochemical Generation Routes of the this compound

Molecule IrradiatedWavelength (nm)Primary ProductsNotes / Quantum Yield InformationCitations
Formaldehyde (HCHO)290-360HCO + HRadical channel; threshold 339-330 nm; quantum yields measured. researchgate.net, aip.org, nih.gov
Formaldehyde (HCHO)290-360H₂ + COMolecular channel. researchgate.net
Acetaldehyde (CH₃CHO)266CH₃ + HCONegligible secondary fragmentation of HCO. acs.org
Acetaldehyde (CH₃CHO)> 318.35CH₃ + HCODissociation on S₀ or T₁ surfaces. escholarship.org
Acetaldehyde (CH₃CHO)308HCOUsed for spectroscopic studies. nsf.gov, researchgate.net, acs.org

Dissociative Ionization of Formic Acid

The photoionization of formic acid (HCOOH) can also lead to the formation of the this compound, although this is often studied in the context of ion formation. Studies investigating the photoionization of formic acid have used the threshold energy for OH⁺ formation to determine the heat of formation of the HCO radical, indicating a link between formic acid ionization and HCO production znaturforsch.com.

Radiolytic Production in Cryogenic Environments

Radiolysis, the decomposition of substances by ionizing radiation, can generate formyl radicals in various cryogenic media. For example, X-ray radiolysis of C₂ hydrocarbons, such as acetylene, ethylene (B1197577), and ethane, in cryogenic matrices has been shown to produce formyl radicals nih.govdntb.gov.uaresearchgate.net. Additionally, the radiolysis of ethanol (B145695) isolated in solid argon matrices has been observed to produce formyl radicals, attributed to "hot" ionic fragmentation processes researchgate.net.

Thermal Decomposition and Pyrolysis Pathways

The this compound is involved in thermal decomposition processes, both as a product and as a species that undergoes decomposition.

Acetaldehyde Thermal Decomposition: Acetaldehyde can thermally decompose via the cleavage of its C-C bond, yielding a methyl radical (CH₃) and a this compound (HCO) osti.gov. The this compound is weakly bound and becomes unstable at temperatures exceeding 1300 K osti.gov.

This compound Decomposition: The this compound itself can undergo unimolecular dissociation into a hydrogen atom and carbon monoxide: HCO → H + CO. This reaction is a key process in hydrocarbon combustion researchgate.net. Experimental studies have investigated this dissociation over a range of pressures (0.8–100 bar) and temperatures (498–769 K), providing rate constants for the process acs.orgcapes.gov.brresearchgate.net. The decomposition rate constants have been found to be dependent on pressure, consistent with theoretical predictions of falloff behavior acs.org.

Other Thermal Pathways: Thermal degradation of certain polymers, such as polypropylene, can lead to the homolysis of chain-end carbonyl compounds, generating formyl radicals mdpi.com.

Table 2: Thermal Decomposition and Pyrolysis Pathways Involving the this compound

Precursor / RadicalConditionsProductsNotesCitations
Acetaldehyde (CH₃CHO)Thermal (∆)CH₃ + HCOHCO is weakly bound and unstable above 1300 K. osti.gov
This compound (HCO)Thermal (∆)H + COUnimolecular dissociation; studied at high pressures (1-100 bar He) and temperatures (498-769 K). researchgate.net, capes.gov.br, researchgate.net, acs.org
Polypropylene carbonyl compoundsThermal (∆)This compound (•CH(O))Homolysis of chain-end carbonyl compounds. mdpi.com

In Situ Generation within Chemical Systems (e.g., H-atom + CO reaction)

The reaction between a hydrogen atom (H) and carbon monoxide (CO) is a fundamental pathway for the in situ generation of the this compound, particularly relevant in interstellar environments and combustion processes.

H-atom + CO Reaction: The addition of a hydrogen atom to carbon monoxide, H + CO → HCO, is a primary route for this compound formation. This reaction is crucial in astrochemistry, where it contributes to the formation of complex organic molecules in interstellar ice grains aanda.orgaanda.orgaanda.orgaanda.orgaanda.org. The radiative association rate coefficient for this reaction has been calculated, showing temperature dependence oup.com. In combustion chemistry, the this compound is also an important intermediate formed through various pathways, including those involving H atoms and CO researchgate.net. The reaction of HCO with oxygen (HCO + O₂ → HO₂ + CO) is a significant decomposition pathway for the this compound in such systems researchgate.netresearchgate.net.

Table 3: In Situ Generation of the this compound

System / ReactionConditionsProductsNotesCitations
H-atom + COGas-phase, interstellar environmentsHCOKey reaction in astrochemistry; radiative association rate coefficient calculated. aanda.org, aanda.org, aanda.org, oup.com, aip.org
H-atom + COSolid CO matrixHCOFormed via reaction of CO with H atoms. aip.org
H-atom + CO (in ice)Ice mixtures (e.g., H₂O:CO)HCOContributes to formic acid formation via HCO + OH pathway (~75%). aanda.org, aanda.org
Formaldehyde (HCHO) + O₂Atmospheric conditionsHO₂ + CODecomposition of HCO radical: HCO + O₂ → HO₂ + CO. researchgate.net, researchgate.net
Acetaldehyde (CH₃CHO) + CHReactionHCOElimination of HCO observed. nih.gov

Role of the Formyl Radical in Diverse Chemical Environments

Interstellar and Astrochemistry Investigations

Reactions on Interstellar Ice Grain Surfaces

Interstellar ice mantles, composed primarily of water, carbon monoxide, and other volatile molecules, serve as crucial reaction sites for molecule formation. The formyl radical is a significant species in this context, often formed through the hydrogenation of carbon monoxide (CO) on grain surfaces. This process can lead to the formation of formaldehyde (B43269) (H₂CO) and subsequently methanol (B129727) (CH₃OH) aanda.orgaanda.orgaanda.orgrsc.org.

The this compound is a pivotal intermediate in the formation of complex organic molecules (COMs) observed in star-forming regions. Its recombination with itself or other radicals is a key pathway for building larger molecules. For instance, the reaction between two formyl radicals (HCO + HCO) can yield glyoxal (B1671930) (C₂H₂O₂) and carbon monoxide (CO), or formaldehyde (H₂CO) and CO, depending on the reaction channel aanda.orgrsc.org. Glyoxal can then undergo further hydrogenation to form glycolaldehyde (B1209225) (GA) and ethylene (B1197577) glycol (EG) aanda.org. The reaction of formyl radicals with hydroxymethyl radicals (HCO + CH₂OH) is also implicated in the formation of COMs like glycolaldehyde aanda.orgarxiv.org. Furthermore, the reaction between formyl radicals and hydroxyl radicals (HCO + OH) is a proposed route for the synthesis of formic acid (HCOOH) on dust grains aanda.org. These radical-radical reactions can occur even at low temperatures (around 10 K) if the radicals are formed in close proximity, bypassing the need for diffusion across the ice surface aanda.orgrsc.org. The this compound can also initiate polymerization reactions with unsaturated formaldehyde molecules rsc.org.

Table 1: Key Reactions of this compound on Interstellar Ice Grain Surfaces

ReactionProductsNotesCitation(s)
CO + H → HCOThis compound (HCO)Primary formation pathway via CO hydrogenation on grain surfaces. aanda.orgaanda.orgaanda.org
HCO + HCO → H₂CO + COFormaldehyde, Carbon MonoxideRadical recombination; also forms glyoxal. aanda.orgrsc.org
HCO + OH → HCOOHFormic AcidProposed pathway for formic acid synthesis on dust grains. aanda.org
HCO + CH₂OH → Glycolaldehyde (GA)GlycolaldehydePathway for complex organic molecule formation. aanda.orgarxiv.org
HCO + HCO → Glyoxal + COGlyoxal, Carbon MonoxideRadical recombination leading to glyoxal. aanda.orgrsc.org
HCO + HCO → H₂CO + COFormaldehyde, Carbon MonoxideAlternative product channel for HCO recombination. rsc.org

Gas-Phase Chemistry in the Interstellar Medium

In the gas phase of the ISM, the this compound is a detected species and participates in various reactions. Its formation can occur through gas-phase processes, such as the reaction of formaldehyde with hydroxyl radicals (H₂CO + OH → HCO + H₂), which has been invoked to explain astronomical observations of the this compound researchtrends.net. Ionic routes, such as the recombination of protonated formaldehyde (H₂COH⁺) with electrons, are also considered significant for HCO formation in the ISM frontiersin.org.

The this compound's reactivity extends to reactions with other radicals and molecules in the gas phase. It can react with methylene (B1212753) (CH₂) via hydrogen abstraction to produce CO and methane (B114726) (CH₃), or form a vinoxy radical researchgate.net. The reaction between this compound and cyanomethyl radical (HCO + CH₂CN) is a barrierless pathway leading to the formation of cyanoacetaldehyde, a molecule of prebiotic interest acs.org. The this compound is also a key intermediate in the hydrogenation of CO, a critical step in the formation of methanol aanda.orgaanda.org.

Table 2: Key Gas-Phase Reactions of this compound in the ISM

ReactionProductsNotesCitation(s)
H₂CO + OH → HCO + H₂This compound, HydrogenGas-phase formation pathway of HCO. researchtrends.net
HCO + CH₂ → CO + CH₃Carbon Monoxide, MethaneHydrogen abstraction pathway. researchgate.net
HCO + CH₂CN → CyanoacetaldehydeCyanoacetaldehydeBarrierless formation of a prebiotic molecule. acs.org
CO + H → HCOThis compoundHydrogenation of CO, leading to methanol pathway. aanda.orgaanda.org

Atmospheric Chemical Processes

The this compound and its related species are integral to atmospheric chemistry, particularly in the degradation pathways of synthetic compounds and in the cycles that produce atmospheric acids.

Intermediate in Atmospheric Degradation of Hydrofluorocarbons

Hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) are widely used as refrigerants and propellants. Upon release into the atmosphere, they undergo degradation, primarily through reactions with hydroxyl radicals (OH). This process often leads to the formation of formyl fluoride (B91410) (HFCO), a key intermediate in their breakdown acs.orgnih.govnih.govfluorocarbons.org. For example, the prevalent HFC-134a reacts with OH radicals, generating HFCO acs.orgnih.gov. Formyl fluoride itself is relatively stable, with an estimated atmospheric lifetime of approximately 8 years when considering its reaction with OH radicals at typical tropospheric concentrations acs.orgnih.gov. HFCO can further react with other atmospheric radicals, including OH, Cl, NO₃, and HO₂ acs.orgnih.gov. The degradation products of HFCs and HFOs, such as hydrogen fluoride (HF) and hydrogen chloride (HCl), can contribute to atmospheric acidification scirp.org.

Table 3: Formyl Fluoride (HFCO) in HFC/HFO Degradation

Reaction ProcessIntermediate FormedNotesCitation(s)
HFC-134a + OH →Formyl Fluoride (HFCO)HFC-134a is a common HFC; OH radical initiates degradation. acs.orgnih.gov
HFCO + OH →Various productsHFCO reacts with OH radicals; rate constant ~4 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K. Atmospheric lifetime ~8 years. acs.orgnih.gov

Reactions with Atmospheric Radicals (e.g., Hydroxyl Radical)

The hydroxyl radical (OH) is a powerful oxidant in the troposphere, driving the degradation of many volatile organic compounds (VOCs). In aqueous atmospheric phases, such as cloud water, formaldehyde (H₂CO) readily hydrates to form methanediol (B1200039) (H₂C(OH)₂). The reaction of this hydrated species with OH radicals leads to the formation of the hydrated this compound, HC(OH)₂• psu.edursc.org. This hydrated this compound can then react with hydrogen peroxide (H₂O₂) to produce formic acid (HCOOH) and regenerate an OH radical, or it can yield hydroperoxy radicals (HO₂) and hydrated formaldehyde psu.edursc.org. The self-reaction of the hydrated this compound also produces formic acid psu.edursc.org. Formic acid is a significant contributor to atmospheric acidity, particularly in precipitation psu.edufluorocarbons.org.

In the gas phase, the reaction of formaldehyde with OH radicals also produces formyl radicals (HCO•) and molecular hydrogen (H₂) researchtrends.net. These formyl radicals are key intermediates in various atmospheric oxidation cycles. For instance, the reaction of this compound with molecular oxygen (HCO + O₂ → CO + HO₂) is important for HO₂ radical production annualreviews.org.

Table 4: Reactions Involving this compound and Hydroxyl Radical in the Atmosphere

ReactionProductsPhaseNotesCitation(s)
H₂CO + OH → HCO + H₂This compound, HydrogenGasGas-phase reaction of formaldehyde with OH. researchtrends.net
H₂CO(aq) + H₂O ⇌ H₂C(OH)₂MethanediolAqueousHydration of formaldehyde in water. psu.edursc.org
H₂C(OH)₂ + OH → HC(OH)₂•Hydrated this compoundAqueousOH radical reaction with hydrated formaldehyde. psu.edursc.org
HC(OH)₂• + H₂O₂ → HCOOH + OHFormic acid, Hydroxyl radicalAqueousChain propagation step producing formic acid and regenerating OH. Rate: (3.5 ± 1.2) × 10⁶ dm³ mol⁻¹ s⁻¹. psu.edursc.org
HC(OH)₂• + H₂O₂ → HO₂ + H₂CO(aq)Hydroperoxy radical, Hydrated formaldehydeAqueousAlternative reaction channel. Rate: (7.4 ± 1.7) × 10⁵ dm³ mol⁻¹ s⁻¹. psu.edursc.org
HC(OH)₂• + HC(OH)₂• → HCOOHFormic acidAqueousSelf-reaction of hydrated this compound. Rate: (1.4 ± 0.1) × 10⁹ dm³ mol⁻¹ s⁻¹. psu.edursc.org
Formic acid (HCOOH)--Major acidic component of rain; formed via hydrated this compound reactions. psu.edufluorocarbons.org

List of Chemical Compounds Mentioned:

Carbon Monoxide (CO)

Carbonyl oxide

Criegee intermediates (e.g., CH₂OO)

Cyanoacetaldehyde

2-Formylcinnamaldehyde

Ethylene glycol (EG)

Formic acid (HCOOH)

Formyl cation (HCO⁺)

Formyl fluoride (HFCO / FCHO)

this compound (HCO•)

Formaldehyde (H₂CO)

Glycolaldehyde (GA)

Glyoxal (C₂H₂O₂ / HCOHCO)

Hydrogen fluoride (HF)

Hydrogen peroxide (H₂O₂)

Hydrogen chloride (HCl)

Hydroperoxy radical (HO₂)

Hydrofluorocarbons (HFCs)

Hydrofluoroolefins (HFOs)

Hydroxyl radical (OH)

Hydrated this compound (HC(OH)₂•)

Methanol (CH₃OH)

Methoxy radical (CH₃O)

Methyl formate (B1220265) (MF)

Methyl radical (CH₃)

Naphthalene

Sulfuric acid (H₂SO₄)

Trifluoroacetic acid (TFA)

Vinoxy radical

Water (H₂O)

Hydroxymethyl radical (CH₂OH)

Methodological Advancements in Formyl Radical Research

Development of Cryogenic Matrix Isolation Techniques for Formyl Radical Study

Cryogenic matrix isolation techniques have played a pivotal role in the study of unstable species, including the this compound. Introduced in the mid-1950s, this method involves trapping reactive molecules or radicals within an inert solid matrix, typically noble gases like argon (Ar), neon (Ne), krypton (Kr), or xenon (Xe), at very low temperatures (10-40 K) ruhr-uni-bochum.defu-berlin.de. This process effectively isolates the species, preventing bimolecular reactions and significantly increasing their stability and lifetime, thereby facilitating spectroscopic characterization ruhr-uni-bochum.defu-berlin.demdpi.comrsc.org.

The this compound (HCO) has been extensively studied using matrix isolation Fourier Transform Infrared (FTIR) spectroscopy mdpi.comresearchgate.netaip.org. This technique allows for the precise determination of vibrational frequencies and, importantly, the absolute infrared absorption intensities of the radical researchgate.netnih.gov. For instance, experimental determination of these intensities for the fundamental vibrational bands of HCO has provided valuable data, with values for the ν₁, ν₂, and ν₃ modes reported as 93.2 ± 6.0, 67.2 ± 4.5, and 109.2 ± 6.6 km mol⁻¹, respectively researchgate.netnih.gov. These measurements, often achieved through photodissociation and thermal recovery of the radical within the matrix, are crucial for quantitative spectroscopic studies and astrochemistry researchgate.netnih.gov. The this compound is commonly generated within these matrices via the reaction of hydrogen atoms with carbon monoxide (H• + CO → HCO•) mdpi.comaip.org. Matrix isolation studies have also been instrumental in investigating the reactivity of formyl radicals, such as their dimerisation or reactions with other radicals like the hydroxymethyl radical (•CH₂OH) mdpi.comrsc.orgoup.com.

A significant development within matrix isolation techniques is the use of para-hydrogen (p-H₂) as a matrix host acs.orgnycu.edu.twnih.gov. Unlike traditional noble gas matrices, solid p-H₂ exhibits pronounced quantum effects and a diminished cage effect acs.orgnih.gov. This reduced cage effect is particularly advantageous for producing free radicals via in situ photolysis or photoinduced reactions, as it minimizes the confinement that can hinder radical formation in rigid noble gas matrices acs.orgnih.gov. Consequently, p-H₂ matrix isolation enables the preparation and spectral characterization of many free radicals that are difficult to generate or study using conventional noble gas matrices acs.orgnycu.edu.twnih.gov. This novel approach has opened new avenues for investigating the properties and reactions of unstable species, including the this compound, and for advancing high-resolution spectroscopy nycu.edu.twresearchgate.net.

Spin Trapping and Mass Spectrometry for this compound Detection

Due to the fleeting existence of free radicals, direct detection can be challenging. The spin trapping technique offers a solution by reacting highly reactive, short-lived radicals with specific molecules called spin traps (e.g., nitrones or nitroso compounds) to form more stable radical adducts science.govrjptonline.org. These adducts, often paramagnetic nitroxides, possess longer lifetimes and can be readily detected and characterized, typically by Electron Paramagnetic Resonance (EPR) spectroscopy science.govrjptonline.org. The EPR spectra of these spin adducts provide "structural fingerprints" of the original, transient radical species science.gov.

The this compound (•CHO) has been unambiguously identified using a combination of EPR spectroscopy and spin trapping with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) nih.govresearchgate.net. This method, applied at ambient temperature via UV photolysis of formaldehyde (B43269) in aqueous solution, allowed for the determination of the radical's isotropic hyperfine structure constants: aN = 15.72 G and aH = 21.27 G nih.govresearchgate.net. The study also involved mass spectrometry (MS) to further confirm the findings nih.govresearchgate.net. Using MS, the exact mass of the reduced •CHO adduct was determined, independently verifying the EPR detection results nih.govresearchgate.net. While mass spectrometry can present challenges in interpreting radical adducts due to variable ionization states, its integration with EPR provides a powerful dual approach for radical identification acs.orgnih.gov.

Integration of Experimental and Computational Methodologies in this compound Research

The synergy between experimental observations and theoretical calculations is indispensable for a comprehensive understanding of the this compound. Computational methods, including ab initio calculations, density functional theory (DFT), and coupled cluster methods, provide theoretical frameworks to interpret experimental data and predict molecular properties and reaction pathways researchgate.netaip.orgaip.orgoup.comrsc.orgnih.govacs.orgphyschemres.org.

In spectroscopy, computational methods complement experimental findings. For instance, calculated infrared intensities obtained through DFT and UCCSD(T) computations have been compared with experimentally determined values for HCO, revealing good agreement for some vibrational modes but highlighting discrepancies for others, such as the bending mode, which guide further theoretical refinement researchgate.netnih.gov. Ab initio calculations have also been employed to construct potential energy surfaces (PES) for interactions involving the this compound, such as the HCO–H₂ system, enabling detailed quantum scattering calculations aip.orgaip.org.

Regarding reaction mechanisms, computational studies are vital for elucidating the pathways of this compound formation and its subsequent reactions. For example, the generation of formyl radicals from α-chloro N-methoxyphthalimides has been investigated using both experimental and computational approaches to establish the mechanism of concerted hydrochloride elimination nih.govresearchgate.net. High-level quantum-chemical methods have been used to study the self-reaction of HCO radicals, predicting various product channels and their pressure/temperature dependencies physchemres.org. In astrochemistry, computational insights into the formation of complex organic molecules often involve the reaction of formaldehyde with formyl radicals, with theoretical models detailing subsequent hydrogenation steps acs.org. Furthermore, computational analyses, including Natural Bond Orbital and Natural Resonance Theory, help investigate changes in spin density and bond order along reaction pathways, providing deeper mechanistic understanding rsc.org. The study of isotope effects in the this compound, observed through EPR, has also been elucidated through quantum chemical calculations, detailing the influence of motional dynamics on hyperfine coupling constants aip.org. This integrated approach, combining experimental data with theoretical predictions, is crucial for advancing research in fields ranging from combustion science to interstellar chemistry oup.commorressier.comaanda.org.

Data Tables

Table 1: Absolute Infrared Absorption Intensities of this compound (HCO) This table presents the experimentally determined absolute infrared absorption intensities for the fundamental vibrational bands of the this compound, as measured using matrix-isolation FTIR spectroscopy.

Mode Description Intensity (km mol⁻¹) Uncertainty (km mol⁻¹)
ν₁ CH stretch 93.2 ± 6.0
ν₂ HCO bend 67.2 ± 4.5
ν₃ CO stretch 109.2 ± 6.6

Source: researchgate.netnih.gov

Table 2: EPR Hyperfine Structure Constants for this compound (•CHO) These values represent the isotropic hyperfine structure constants determined for the this compound using EPR spectroscopy with DMPO spin trapping.

Nucleus Constant (G)
Nitrogen (aN) 15.72
Hydrogen (aH) 21.27

Source: nih.govresearchgate.net

Table 3: Geometry of HCO-H₂ Global Minimum This table shows the optimized geometry parameters for the global minimum of the HCO–H₂ complex, derived from ab initio calculations.

Parameter Value (a₀)
rCH 2.115
rCO 2.221
∠HCO 124.6°

Source: aip.orgaip.org

Compound List

this compound (HCO)

Hydrogen atom (H)

Carbon monoxide (CO)

Para-hydrogen (p-H₂)

DMPO (5,5-dimethyl-1-pyrroline N-oxide)

MNP (2-methyl-2-nitroso-propane)

Formaldehyde (HCHO)

Hydroxymethyl radical (•CH₂OH)

Hydroxycarbonyl radical (HOCO)

Deuterium atom (D)

Deuterated this compound (DCO)

Carbon dioxide (CO₂)

Water (H₂O)

Nitrogen (N₂)

Neon (Ne)

Argon (Ar)

Krypton (Kr)

Xenon (Xe)

Hydrogen (H₂)

Methane (B114726) (CH₄)

Ethane (C₂H₆)

Ethylene (B1197577) (C₂H₄)

Bromine (Br₂)

Nitrous oxide (N₂O)

Sulfur hexafluoride (SF₆)

Acetaldehyde (B116499) (CH₃CHO)

Vinyl alcohol (C₂H₃OH)

Glyoxal (B1671930) (HC(O)C(O)H)

Formic acid (HCOOH)

Methyl formate (B1220265) (CH₃OCHO)

Glycolaldehyde (B1209225) (HOCH₂CHO)

Ethylene glycol (HOCH₂CH₂OH)

Propanal (CH₃CH₂CHO)

1-Propenol (CH₃CH=CHOH)

Formyl anion

Hydroxymethyl radical anion

α-hydroxyalkyl radicals

2-bromoethyl radical (•C₂H₄Br)

Nitrones

Nitroso compounds

Nitroxides

tert-butyl nitrone (PBN)

5-tert-butoxycarbonyl-5-methyl-1-pyrroline-N-oxide (BMPO)

4-Oxo-TEMPO

Methyl radical (•CH₃)

Ethyl radical (•C₂H₅)

Hydroxyl radical (•OH)

Superoxide (O₂⁻•)

Hydroperoxyl radical (HO₂•)

Formate anion

Carbonyl radical (•CO₂⁻)

Hydroxylamine

Di-methyl sulfoxide (B87167) (DMSO)

Ascorbate

Future Directions and Emerging Research Avenues for the Formyl Radical

Exploration of Uncharted Reaction Pathways and Novel Product Formation

Significant efforts are being directed towards uncovering previously unknown reaction pathways involving the formyl radical and identifying novel products that can arise from these reactions. Theoretical studies, such as those employing high-level quantum-chemical methods, are crucial in predicting potential product channels from self-reactions and bimolecular reactions of HCO• physchemres.org. For instance, research has identified that the self-reaction of formyl radicals can lead to products like CO + CO + H₂, HCOH + OH, and cyclic dicarbonyls such as cis-(HCO)₂ and trans-(CHO)₂ physchemres.org. The pressure and temperature dependencies of these reactions are critical for understanding their prevalence in different environments physchemres.org.

Emerging research also explores less conventional reaction mechanisms, such as those involving formyl radicals in the formation of complex organic molecules in interstellar ices aanda.orgrsc.org. Studies are investigating how the this compound participates in polymerization reactions with other abundant molecules like formaldehyde (B43269), leading to longer radical chains and potentially complex species like glyceraldehyde rsc.org. Furthermore, research into the decomposition of larger radicals, such as the benzoxyl radical, has revealed novel pathways to form the this compound, highlighting its role as a product in unexpected chemical transformations unimelb.edu.aunih.gov. Future work aims to systematically map these uncharted territories, identifying reaction kinetics and product distributions under various conditions.

Table 8.1.1: Predicted and Investigated Product Channels from this compound Reactions

Reaction TypeReactantsPredicted/Investigated ProductsKey Conditions/Notes
Self-ReactionHCO• + HCO•CO + CO + H₂Dominant at lower pressures, higher temperatures physchemres.org
HCOH + OHDominant at lower pressures, higher temperatures physchemres.org
cis-(HCO)₂Pressure-dependent, important at higher pressures, lower temperatures physchemres.org
trans-(CHO)₂Pressure-dependent, important at higher pressures, lower temperatures physchemres.org
Addition/PolymerizationHCO• + H₂COHC(O)CH₂O•Initiation of polymerization in interstellar ices rsc.org
DecompositionBenzoxyl radicalBenzene + HCO•Novel pathway identified in combustion studies unimelb.edu.aunih.gov

Refinement of Spectroscopic Signatures and Enhanced Detection Limits

Accurate and sensitive detection of the this compound is paramount for validating theoretical models and understanding its role in complex chemical systems. Current research focuses on refining existing spectroscopic techniques and developing new methods to achieve lower detection limits and more precise characterization of HCO•. High-resolution spectroscopy, including techniques like Cavity Ring-Down Laser Absorption Spectroscopy (CRDLAS), has been instrumental in detecting the this compound in various environments core.ac.ukresearchgate.net.

Future directions involve pushing the boundaries of these techniques to detect the this compound at even lower concentrations, which is particularly important for trace analysis in atmospheric and interstellar studies. This includes exploring advanced laser spectroscopy methods, such as frequency comb spectroscopy or cavity-enhanced absorption spectroscopy, which offer higher sensitivity and faster acquisition rates researchgate.net. Furthermore, research aims to improve the resolution of spectroscopic signatures to better distinguish HCO• from other transient species and to obtain more detailed information about its internal energy states and reaction dynamics.

Advanced Modeling of this compound Chemistry in Extreme and Complex Environments

The this compound's behavior is significantly influenced by the conditions of its environment, ranging from the high-temperature, high-pressure conditions of combustion flames to the extremely low temperatures and diffuse nature of interstellar clouds. Advanced computational modeling is essential for accurately predicting its reaction kinetics and chemical fate in these diverse settings.

Current modeling efforts are focused on incorporating more sophisticated quantum chemical calculations and statistical rate theories to accurately determine rate coefficients for HCO• reactions under various conditions physchemres.org. Future research aims to develop and refine kinetic models for extreme environments. This includes:

Atmospheric Chemistry: Modeling HCO• formation and reactions in Earth's atmosphere, particularly its role in the oxidation of volatile organic compounds (VOCs) and the formation of secondary organic aerosols. Research is needed to accurately represent its contribution to ozone depletion and greenhouse gas formation cycles.

Astrochemistry: Modeling HCO• formation and reactions on icy dust grains in interstellar space, where it is a precursor to more complex organic molecules like formic acid aanda.orgrsc.org. Understanding the influence of radiation and temperature on these pathways is crucial.

Plasma Chemistry: Investigating HCO• formation and reactions in plasmas, which are relevant for industrial applications and extraterrestrial atmospheres.

Development of Novel Experimental Techniques for In Situ Characterization of this compound

Directly observing and quantifying the this compound as it is formed and reacts in situ is a significant experimental challenge due to its short lifetime and high reactivity. The development of novel experimental techniques is crucial for overcoming these limitations.

Current research is exploring various approaches, including advanced mass spectrometry techniques and matrix isolation spectroscopy. Future research directions include:

Advanced Spectroscopic Methods: Developing and applying techniques that can probe transient species with high temporal and spatial resolution. This might involve ultrafast laser spectroscopy or specialized spectroscopic probes that can selectively target the this compound.

Flow Reactor Studies: Utilizing advanced flow reactor designs coupled with sensitive detection methods (e.g., CRDS, LIF) to study HCO• kinetics under well-controlled conditions.

Synchrotron Radiation and Ionization Techniques: Employing synchrotron radiation for photoionization studies or using advanced ionization methods in mass spectrometry to improve the sensitivity and selectivity of HCO• detection.

Radical Trapping and Spin Adducts: Further development and application of radical trapping techniques, such as using nitrone spin traps, to stabilize and detect transient radicals like the this compound or its oxygen-centered counterpart, the formyloxyl radical nih.govrsc.orgrsc.org.

Interdisciplinary Approaches in Astrochemistry, Atmospheric Chemistry, and Combustion Chemistry involving this compound

The this compound's pervasive presence across vastly different chemical disciplines necessitates interdisciplinary research to fully elucidate its significance. Future efforts will increasingly focus on bridging these fields, leveraging insights and methodologies from one area to inform research in others.

Astrochemistry and Atmospheric Chemistry: Understanding how chemical processes observed in interstellar environments, such as the formation of complex organic molecules from simple precursors like CO and H₂, might be relevant to atmospheric chemistry on Earth or other planets. The role of HCO• as a building block for prebiotic molecules is a key area of overlap aanda.orgrsc.orgrsc.org.

Combustion and Atmospheric Chemistry: Applying knowledge gained from combustion studies, particularly regarding HCO• kinetics and its role in radical chain reactions, to understand atmospheric oxidation processes and the formation of pollutants. Conversely, atmospheric chemistry techniques could inform studies of low-temperature combustion.

Laboratory Astrochemistry and Combustion Experiments: Using advanced experimental techniques developed for combustion research (e.g., shock tubes, flow reactors) to simulate interstellar ice chemistry or atmospheric conditions, allowing for more direct comparison and validation of models across disciplines.

Computational Chemistry Across Disciplines: Developing unified computational frameworks that can accurately model HCO• chemistry across the vast range of conditions encountered in combustion, planetary atmospheres, and interstellar space. This includes improving the accuracy of quantum chemical calculations for reaction barriers and rates relevant to all these fields.

By fostering these interdisciplinary collaborations and focusing on these emerging research avenues, scientists aim to achieve a more comprehensive understanding of the this compound's fundamental properties and its critical roles in diverse chemical processes.

Q & A

Q. How is the formyl radical (HCO) experimentally detected and characterized in solid matrices?

The this compound is primarily detected using electron spin resonance (ESR) spectroscopy, which reveals its distinct hyperfine splitting (137 Oe for HCO) and temperature-dependent line shapes in frozen matrices like solid CO or methanol-water mixtures. For example, ESR signals remain stable at 77 K but show concentration increases at 87 K due to hydrogen atom diffusion and reactions with CO . Infrared (IR) spectroscopy complements this by identifying reaction products, such as the C=O stretch (1849 cm⁻¹) in irradiated CO–H₂O ices, confirming HCO formation under simulated astrophysical conditions .

Q. What are the primary methods for generating HCO in laboratory settings?

HCO is synthesized via:

  • UV irradiation of methanol-water matrices, producing CO and formaldehyde as precursors .
  • Photolytic decomposition of formaldehyde or methyl alcohol in solid argon .
  • Discharge methods , such as high-frequency discharge of ethylene or methanol, to generate radicals in low-temperature matrices .

Q. How does the aqueous-phase reactivity of HCO differ from its gas-phase behavior?

In aqueous solutions, the hydrated this compound (HC(OH)₂) dominates, reacting with H₂O₂ or O₂ to form formic acid and hydroperoxy radicals (HO₂). Kinetic studies show rate constants of 3.5×106dm3mol1s13.5 \times 10^6 \, \text{dm}^3 \, \text{mol}^{-1} \, \text{s}^{-1} for H₂O₂ reactions and 3.5×109dm3mol1s13.5 \times 10^9 \, \text{dm}^3 \, \text{mol}^{-1} \, \text{s}^{-1} for O₂ interactions. Dehydration to gaseous HCO is negligible, emphasizing solvent effects on reactivity .

Advanced Research Questions

Q. What mechanisms explain the temperature-dependent stability of HCO in frozen matrices?

At 87 K, HCO concentration increases due to hydrogen atom diffusion from traps, enabling two pathways:

  • Reaction with CO to form HCO.
  • Hydrogen abstraction from formaldehyde, yielding HCO and H₂. Competing mechanisms, such as radical rearrangements (e.g., :COH), are less likely. ESR data confirm these dynamics in methanol-water matrices .

Q. How do computational models predict the structure and decomposition pathways of HCO?

Many-body perturbation theory (MBPT) and coupled-cluster doubles (CCD) calculations predict HCO’s equilibrium geometry (rCH=2.1A˚,rCO=2.245A˚,θ=124r_{\text{CH}} = 2.1 \, \text{Å}, r_{\text{CO}} = 2.245 \, \text{Å}, \theta = 124^\circ) and dissociation energy (De=16.6kcal mol1D_e = 16.6 \, \text{kcal mol}^{-1}). The saddle-point structure (rCH=3.35A˚,θ=115r_{\text{CH}} = 3.35 \, \text{Å}, \theta = 115^\circ) aligns with experimental barriers (E0=18.5kcal mol1E_0 = 18.5 \, \text{kcal mol}^{-1}) for HCO → H + CO .

Q. How does HCO participate in interstellar ice chemistry?

In CO–H₂O ices, HCO forms via suprathermal hydrogen atom reactions (exoergic by 60 kJ mol⁻¹) under irradiation (e.g., electrons, X-rays, VUV photons). Radical-radical recombination of two HCO molecules produces glyoxal (HCOCHO), with a diffusion barrier of 4kJ mol14 \, \text{kJ mol}^{-1} on water-ice surfaces. FTIR confirms HCO intermediates in astrophysical ice analogs .

Q. What are the competing pathways when HCO interacts with O₂ in low-temperature environments?

In solid argon, HCO reacts spontaneously with O₂ upon annealing to form cis-formylperoxy radical (HCOOO) , identified by IR peaks at 1821.5 cm⁻¹ (C=O) and 957.3 cm⁻¹ (C–O). UV irradiation dissociates HCOOO into CO and CO₂, highlighting its role in oxidation cascades .

Q. How can HCO be harnessed for selective aldehyde synthesis in organic chemistry?

Photoredox catalysis using α-chloro N-methoxyphthalimides generates HCO radicals via concerted HCl elimination. These radicals undergo hydroformylation with alkenes (e.g., acrylates, steroids) to yield aldehydes with >90% regioselectivity. Computational studies validate the radical generation mechanism .

Q. What astrochemical insights arise from HCO mapping in photodissociation regions (PDRs)?

High-resolution maps of the Horsehead Nebula reveal HCO abundance peaks in PDRs (enhanced by far-UV radiation) but depletion in shielded dense cores. Column densities correlate with PAH emission, confirming HCO as a PDR tracer. Modeling shows HCO/H¹³CO⁺ ratios differentiate PDRs from dense molecular regions .

Methodological Considerations

  • Experimental Design : Use ESR/IR spectroscopy for matrix-isolated HCO; employ isotopic labeling (e.g., DCO) to resolve spectral overlaps .
  • Data Contradictions : Discrepancies in HCO stability (e.g., aqueous vs. gas-phase lifetimes) require solvent-specific kinetic modeling .
  • Computational Validation : Cross-check MBPT/CCD results with experimental hyperfine parameters and dissociation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.